

physical and chemical properties of tetraethylammonium fluoride dihydrate

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Compound of Interest

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Tetraethylammonium Fluoride Dihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride dihydrate ((C₂H₅)₄NF·2H₂O) is a quaternary ammonium salt that serves as a versatile and efficient reagent in a multitude of chemical transformations. Its utility as a source of "naked" fluoride ions, a phase-transfer catalyst, and a deprotection agent makes it a valuable tool in organic synthesis, materials science, and drug development. This technical guide provides an in-depth overview of the physical and chemical properties of **tetraethylammonium fluoride dihydrate**, detailed experimental protocols for its characterization and synthesis, and a summary of its key applications.

Physical Properties

Tetraethylammonium fluoride dihydrate is a white to off-white or pale cream crystalline solid. [1][2][3] It is known to be hygroscopic and should be handled and stored under anhydrous conditions to prevent the absorption of atmospheric moisture. [2][4][5]

Tabulated Physical Data

Property	Value	Source(s)
Molecular Formula	$\text{C}_8\text{H}_{20}\text{NF}\cdot 2\text{H}_2\text{O}$	N/A
Molecular Weight	185.28 g/mol	N/A
Appearance	White to off-white crystalline solid	[1][2][3]
Melting Point	120-121 °C / 210-220 °C (Decomposition)	[6]
Solubility	Soluble in water and polar organic solvents	[7]
Hygroscopicity	Hygroscopic	[2][4][5]

Note on Melting Point: There is a notable discrepancy in the reported melting point of tetraethylammonium fluoride hydrate in various sources. Some commercial suppliers report a high value of 355 °C, which is likely the decomposition temperature.[8] Another source provides a more plausible range of 210.0-220.0 °C for the dihydrate, also likely a decomposition temperature.[6] A melting point of 170 °C with decomposition is reported for the related compound, tetramethylammonium fluoride.[9][10] Given the hydrated nature of the compound, a lower melting/decomposition temperature is expected. Further experimental verification is recommended.

Solubility Profile

Tetraethylammonium fluoride dihydrate exhibits good solubility in water and polar organic solvents.[7] The dissolution in polar media is facilitated by the ionic nature of the salt, comprising the tetraethylammonium cation and the fluoride anion. While precise quantitative solubility data is not readily available in the literature, its utility in various solution-phase reactions underscores its solubility in common organic solvents used in synthesis.

Crystal Structure

While a specific crystal structure for the dihydrate is not available, a study on a higher hydrate, $4(\text{C}_2\text{H}_5)_4\text{N}^+\text{F}^-\cdot 11\text{H}_2\text{O}$, revealed a complex clathrate structure.[1] This structure features a three-dimensional hydrogen-bonded network of water molecules and fluoride ions, with the

tetraethylammonium cations occupying channels within this framework.^[1] This suggests that the water molecules in the dihydrate are likely integral to the crystal lattice, forming strong hydrogen bonds with the fluoride anion. For comparison, tetramethylammonium fluoride tetrahydrate forms a tetragonal crystal structure with a hydrogen-bonded ionic/water framework.^[2]^[11]

Chemical Properties and Reactivity

The chemical reactivity of **tetraethylammonium fluoride dihydrate** is primarily dictated by the properties of the fluoride anion. As a "naked" fluoride source, it is a potent nucleophile and a strong base.

Thermal Stability and Decomposition

Tetraethylammonium fluoride dihydrate is expected to decompose upon heating, as indicated by the wide and varied range of reported melting points.^[6] When heated to decomposition, it is reported to emit hazardous substances, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).^[12]

Reactivity as a Nucleophilic Fluorinating Agent

Tetraalkylammonium fluorides are widely used as reagents for nucleophilic fluorination reactions.^[13] The tetraethylammonium cation is relatively inert, allowing the fluoride anion to participate in substitution reactions with a variety of electrophiles. These reactions are often carried out in polar aprotic solvents where the fluoride ion is highly reactive.

- General Reaction Scheme: $R-X + (C_2H_5)_4N^+F^- \rightarrow R-F + (C_2H_5)_4N^+X^-$ (where R = alkyl, aryl; X = leaving group, e.g., Cl, Br, I, OTs, OTf)

Utility as a Phase-Transfer Catalyst

Tetraethylammonium fluoride can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase).^[14] The lipophilic tetraethylammonium cation can transport the fluoride anion (or other anions) from the aqueous phase into the organic phase, where it can react with an organic substrate.

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Application in Deprotection Chemistry

A significant application of tetraethylammonium fluoride is in the cleavage of silicon-carbon and silicon-oxygen bonds. It is particularly effective as a reagent for the deprotection of silyl ethers, a common protecting group for alcohols in organic synthesis.^[15]

Experimental Protocols

Synthesis of Tetraethylammonium Fluoride Dihydrate

A general method for the preparation of tetraethylammonium fluoride involves the reaction of tetraethylammonium hydroxide with hydrofluoric acid, or a salt metathesis reaction between a tetraethylammonium salt (e.g., bromide or chloride) and a fluoride source like potassium fluoride.^{[7][16][17]}

Protocol: Synthesis via Salt Metathesis

- **Reaction Setup:** In a polyethylene or Teflon beaker, dissolve tetraethylammonium bromide in a minimal amount of methanol.
- **Addition of Fluoride Source:** In a separate polyethylene beaker, dissolve a stoichiometric equivalent of potassium fluoride in methanol. Gentle heating may be required to achieve complete dissolution.
- **Reaction:** Slowly add the potassium fluoride solution to the stirred tetraethylammonium bromide solution at room temperature. A precipitate of potassium bromide will form.
- **Stirring:** Continue stirring the reaction mixture for 2-4 hours at room temperature to ensure complete precipitation.
- **Filtration:** Filter the mixture through a polyethylene funnel to remove the precipitated potassium bromide.
- **Solvent Removal:** Evaporate the methanol from the filtrate under reduced pressure.

- Crystallization: Dissolve the resulting residue in a minimal amount of a suitable solvent mixture (e.g., isopropanol/water) and allow it to crystallize. The dihydrate can be obtained by controlling the water content of the crystallization medium.
- Isolation and Drying: Collect the crystals by filtration and dry them under vacuum at a mild temperature (e.g., 40-50 °C) to obtain **tetraethylammonium fluoride dihydrate**.

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Characterization Methods

Melting Point Determination:

Due to its hygroscopic nature, the melting point should be determined using a sealed capillary.

- Sample Preparation: Finely grind the crystalline sample and pack it into a capillary tube to a height of 2-3 mm.
- Sealing the Capillary: If the sample is highly hygroscopic, quickly seal the open end of the capillary tube using a flame.
- Measurement: Use a standard melting point apparatus. Heat the sample at a rate of 1-2 °C per minute near the expected melting point to ensure accuracy. Record the temperature range from the first appearance of liquid to the complete melting of the solid.

Thermal Stability Analysis (TGA/DSC):

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide precise information on the thermal stability and decomposition profile.

- Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an aluminum or platinum TGA/DSC pan.
- TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). The TGA curve will show mass loss as a function of temperature, indicating the loss of water of hydration and subsequent decomposition.

- DSC Analysis: Heat the sample under similar conditions as the TGA analysis. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition.

Applications in Drug Development and Organic Synthesis

The unique properties of **tetraethylammonium fluoride dihydrate** make it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

- Fluorinated Pharmaceuticals: The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Tetraethylammonium fluoride serves as a manageable and effective source of fluoride for the synthesis of these fluorinated molecules.[\[18\]](#)
- Complex Molecule Synthesis: In multi-step syntheses, the use of silyl protecting groups is common. Tetraethylammonium fluoride provides a mild and selective method for the deprotection of these groups, often without affecting other sensitive functionalities in the molecule.
- Catalysis in API Synthesis: As a phase-transfer catalyst, it can improve reaction rates and yields in the synthesis of pharmaceutical intermediates, potentially leading to more efficient and cost-effective manufacturing processes.

Safety and Handling

Tetraethylammonium fluoride dihydrate is a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[\[19\]](#)
- Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

Tetraethylammonium fluoride dihydrate is a multifaceted reagent with significant applications in both academic research and industrial chemical synthesis. Its role as a fluoride source, catalyst, and deprotecting agent underscores its importance in the development of new pharmaceuticals and advanced materials. A thorough understanding of its physical and chemical properties, as provided in this guide, is essential for its safe and effective utilization. Further research to quantify its solubility and fully characterize its thermal behavior would be beneficial for expanding its applications.

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